molecular formula C20H24ClN3O2 B5060974 N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5060974
M. Wt: 373.9 g/mol
InChI Key: SLGUKCDWLUZCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as BRL-15572, is a small molecule compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

BRL-15572 acts as a selective antagonist at the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, BRL-15572 is able to modulate the release of dopamine, a neurotransmitter that is involved in reward and motivation pathways. This modulation of dopamine release has been shown to have potential therapeutic effects in the treatment of addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
BRL-15572 has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its selective binding to the dopamine D3 receptor, BRL-15572 has also been found to exhibit activity at other receptors, including the serotonin 5-HT1A receptor and the adrenergic α2A receptor. These effects suggest that BRL-15572 may have potential therapeutic applications beyond its role as a dopamine D3 receptor antagonist.

Advantages and Limitations for Lab Experiments

BRL-15572 has several advantages as a research tool. It is a well-established compound with a reliable synthesis method and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. BRL-15572 has a relatively short half-life and may require multiple dosing to maintain therapeutic levels. Additionally, its selectivity for the dopamine D3 receptor may limit its use in studying other pathways involved in reward and motivation.

Future Directions

There are several future directions for research on BRL-15572. One potential area of study is its use in combination with other compounds to enhance its therapeutic effects. Another area of study is the development of more selective dopamine D3 receptor antagonists with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the potential therapeutic applications of BRL-15572 beyond its role as a dopamine D3 receptor antagonist.

Synthesis Methods

The synthesis of BRL-15572 involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-methoxyphenylacetic acid to form the corresponding amide. This amide is then reacted with piperazine to form the final compound, BRL-15572. The synthesis of BRL-15572 has been optimized to produce high yields with good purity and is a well-established method in the scientific community.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience. It has been found to exhibit potent and selective binding to the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain. BRL-15572 has been shown to have potential therapeutic applications in the treatment of addiction, depression, and schizophrenia.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-5-3-2-4-18(19)24-12-10-23(11-13-24)15-20(25)22-14-16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGUKCDWLUZCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(4-chlorophenyl)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

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